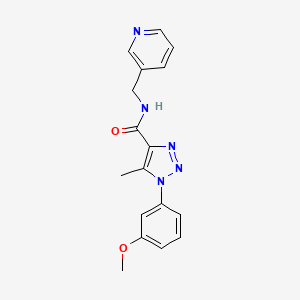
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-di-tert-butyl-1,3-adamantanedicarboxamide, commonly referred to as ADA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 238-240°C.
Wirkmechanismus
The mechanism of action of ADA is not fully understood, but it is believed to interact with hydrophobic molecules through van der Waals interactions and hydrogen bonding. This interaction allows ADA to form stable complexes with hydrophobic molecules, such as drugs, and protect them from degradation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ADA. However, studies have shown that ADA is non-toxic and has low cytotoxicity, making it a promising candidate for drug delivery applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ADA is its ability to form stable complexes with hydrophobic molecules, making it a promising candidate for drug delivery applications. However, one of the limitations of ADA is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of ADA, including:
1. Further investigation of its mechanism of action and interactions with hydrophobic molecules.
2. Development of new synthesis methods to improve the yield and purity of ADA.
3. Exploration of its potential applications in drug delivery, catalysis, and material science.
4. Investigation of its potential toxicity and biocompatibility in vivo.
5. Development of new derivatives of ADA with improved properties and applications.
Conclusion:
In conclusion, N,N'-di-tert-butyl-1,3-adamantanedicarboxamide is a promising compound with potential applications in drug delivery, catalysis, and material science. Its ability to form stable complexes with hydrophobic molecules makes it a promising candidate for drug delivery applications. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
ADA can be synthesized by reacting 1,3-adamantanedicarboxylic acid with tert-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is carried out under an inert atmosphere. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
ADA has been studied for its potential applications in various scientific fields, including drug delivery, catalysis, and material science. In drug delivery, ADA has been used as a carrier for hydrophobic drugs due to its ability to form stable complexes with them. In catalysis, ADA has been shown to be an effective catalyst for various reactions, including the synthesis of cyclic carbonates from epoxides and carbon dioxide. In material science, ADA has been used as a building block for the synthesis of novel polymers and materials.
Eigenschaften
IUPAC Name |
1-N,3-N-ditert-butyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-17(2,3)21-15(23)19-8-13-7-14(9-19)11-20(10-13,12-19)16(24)22-18(4,5)6/h13-14H,7-12H2,1-6H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVNRQSDCDXLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-{2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5164005.png)
![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![N-(2-chlorophenyl)-2-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5164028.png)

![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)
![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)



![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)
